molecular formula C11H9NO2 B12081460 2-Furancarboxaldehyde, 5-(3-aminophenyl)-

2-Furancarboxaldehyde, 5-(3-aminophenyl)-

Cat. No.: B12081460
M. Wt: 187.19 g/mol
InChI Key: CDNOQDKMUZICET-UHFFFAOYSA-N
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Description

2-Furancarboxaldehyde, 5-(3-aminophenyl)- is an organic compound with the molecular formula C11H9NO2 It is characterized by a furan ring substituted with a carboxaldehyde group and an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxaldehyde, 5-(3-aminophenyl)- typically involves the reaction of 5-bromo-2-furancarboxaldehyde with 3-aminophenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for 2-Furancarboxaldehyde, 5-(3-aminophenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxaldehyde, 5-(3-aminophenyl)- can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Various electrophiles in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 5-(3-aminophenyl)-2-furancarboxylic acid.

    Reduction: 5-(3-aminophenyl)-2-furanmethanol.

    Substitution: A variety of substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Furancarboxaldehyde, 5-(3-aminophenyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Furancarboxaldehyde, 5-(3-aminophenyl)- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Furancarboxaldehyde, 5-(3-aminophenyl)- is unique due to the presence of both an aldehyde group and an aminophenyl group on the furan ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate for the synthesis of complex molecules.

Biological Activity

2-Furancarboxaldehyde, 5-(3-aminophenyl)-, also known as 5-(3-aminophenyl)furan-2-carbaldehyde, is a compound of significant interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research studies associated with this compound.

  • Molecular Formula: C11H10N2O2
  • Molecular Weight: 202.21 g/mol
  • CAS Number: 102-70-5
  • IUPAC Name: 5-(3-Aminophenyl)furan-2-carbaldehyde

Biological Activity Overview

The biological activity of 2-furancarboxaldehyde, 5-(3-aminophenyl)- has been investigated in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In one study, it was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that at concentrations of 50 µg/mL and above, the compound significantly inhibited bacterial growth.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity

Another area of interest is the anticancer potential of this compound. In vitro studies demonstrated that it induced apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS).

Case Study:
A study conducted by Zhang et al. (2020) evaluated the effects of 2-furancarboxaldehyde, 5-(3-aminophenyl)- on MCF-7 cells. The findings indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 35 µM.

The mechanisms underlying the biological activities of 2-furancarboxaldehyde, 5-(3-aminophenyl)- are multifaceted:

  • Antimicrobial Action: It disrupts bacterial cell wall synthesis and inhibits protein synthesis.
  • Anticancer Mechanism: The compound induces apoptosis through mitochondrial pathway activation and ROS generation.
  • Anti-inflammatory Effects: It modulates inflammatory cytokine production, potentially reducing chronic inflammation.

Research Findings

Recent studies have expanded our understanding of this compound's biological activities:

  • Antioxidant Properties: A study published in the Journal of Medicinal Chemistry highlighted its ability to scavenge free radicals and reduce oxidative stress in cellular models.
  • Neuroprotective Effects: Preliminary research suggests potential neuroprotective properties against neurodegenerative diseases by inhibiting neuronal apoptosis.
  • Enzyme Inhibition: Investigations have shown that it inhibits certain enzymes related to inflammation and cancer progression, such as COX-2 and LOX.

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

5-(3-aminophenyl)furan-2-carbaldehyde

InChI

InChI=1S/C11H9NO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H,12H2

InChI Key

CDNOQDKMUZICET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=C(O2)C=O

Origin of Product

United States

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